1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Description
1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of benzothiazole derivatives, including methods to enhance their antimicrobial properties. For instance, the synthesis of new pyridine derivatives utilizing 2-amino substituted benzothiazoles and their subsequent conversion into various compounds has been explored. These studies have emphasized the antimicrobial activity of synthesized compounds against a range of bacteria and fungi, highlighting their potential in medicinal chemistry (Patel, Agravat, & Shaikh, 2011; Patel & Agravat, 2007).
Antimicrobial Activities
The antimicrobial activities of benzothiazole derivatives have been a significant focus. Various studies have synthesized compounds exhibiting variable and modest antimicrobial activity, suggesting their potential in developing new antimicrobial agents. This includes efforts to synthesize compounds like 1,2,4-triazole derivatives showing good to moderate activities against microorganisms, indicating the therapeutic potential of benzothiazole-related compounds in combating infections (Bektaş et al., 2007).
Pharmacological Evaluation
Further research into the pharmacological evaluation of benzothiazole derivatives has led to the identification of novel compounds with potential anti-breast cancer activity. This includes the synthesis and evaluation of benzothiazoles and benzoxazoles for their effectiveness against human breast cancer cell lines, highlighting the promise of these compounds in therapeutic strategies for cancer (Abdelgawad et al., 2013).
Metabolic Studies
Metabolic studies have also been conducted to understand the oxidative metabolism of benzothiazole derivatives. These studies aim to identify the cytochrome P450 enzymes involved in the metabolic pathways of such compounds, providing crucial insights into their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-2-27-18-9-10-19-20(16-18)28-22(23-19)25-14-12-24(13-15-25)21(26)11-8-17-6-4-3-5-7-17/h3-7,9-10,16H,2,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXLUSZMJNNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.